molecular formula C9H11NO4 B1295835 2-Nitro-2-phenylpropane-1,3-diol CAS No. 5428-02-4

2-Nitro-2-phenylpropane-1,3-diol

Cat. No.: B1295835
CAS No.: 5428-02-4
M. Wt: 197.19 g/mol
InChI Key: AJRYCRIQZBMNEO-UHFFFAOYSA-N
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Description

2-Nitro-2-phenylpropane-1,3-diol (CAS 5428-02-4) is a nitro-substituted diol with the molecular formula C₉H₁₁NO₄ and a molecular weight of 213.2 g/mol . This compound is likely a solid under standard conditions, analogous to structurally related nitroaromatic compounds .

Properties

IUPAC Name

2-nitro-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYCRIQZBMNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279477
Record name 2-nitro-2-phenylpropane-1,3-diol
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5428-02-4
Record name 2-Nitro-2-phenyl-1,3-propanediol
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Record name 2-Nitro-2-phenyl-1,3-propanediol
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Record name 2-nitro-2-phenyl-1,3-propanediol
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Preparation Methods

Method 1: Direct Synthesis from Benzyl Chloride

This method involves the reaction of benzyl chloride with an alkali catalyst in the presence of nitrite and formaldehyde. The steps are as follows:

  • Mixing Reaction :

    • Benzyl chloride is added to an organic solvent along with an alkali catalyst (e.g., sodium hydroxide).
    • Nitrite and formaldehyde are introduced sequentially.
    • The reaction is maintained at a temperature between 30°C and 60°C for 8 to 15 hours.
  • Extraction :

    • The reaction mixture is transferred to a reaction bottle containing ice water.
    • An extracting agent is added, and the mixture is extracted three times to combine the organic phases.
  • Washing :

    • The combined organic phases are washed multiple times with clean water.
    • Dehydration is performed using anhydrous sodium sulfate.
  • Filtration and Concentration :

    • The dehydrated mixture is filtered, and the filtrate is concentrated until dry.
  • Final Reaction :

    • The concentrated product is treated with petroleum ether, heated in a water bath at 60°C, stirred continuously for 30 minutes, cooled to 10°C, and filtered to obtain the final product.

Method 2: Oxidation of Benzaldehyde

Another approach involves the oxidation of benzaldehyde to form nitromethylbenzene, followed by further reactions:

  • Formation of Benzaldehyde Oxime :

    • Benzaldehyde reacts with hydroxylamine to form benzaldehyde oxime.
  • Oxidation :

    • The oxime is oxidized to yield nitromethylbenzene.
  • Reaction with Formaldehyde :

    • Nitromethylbenzene is then reacted with formaldehyde to produce this compound.
  • Reduction :

    • This compound can be reduced using hydrogen gas in the presence of a catalyst (e.g., palladium on charcoal) to yield 2-phenyl-1,3-propanediol if desired.

Comparative Analysis of Methods

The following table summarizes key aspects of the two preparation methods discussed:

Method Key Reagents Temperature Range Reaction Time Yield Efficiency Environmental Impact
Direct Synthesis from Benzyl Chloride Benzyl chloride, alkali catalyst, nitrite, formaldehyde 30°C - 60°C 8 - 15 hours High Low
Oxidation of Benzaldehyde Benzaldehyde, hydroxylamine Varies Multiple steps Moderate Moderate

Chemical Reactions Analysis

2-Nitro-2-phenylpropane-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Nitro-2-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Phenyl-2-nitropropene (CAS 705-60-2)

Structural Differences :

  • Phenyl-2-nitropropene (C₉H₉NO₂, MW 163.2 g/mol) is a nitroalkene, lacking hydroxyl groups but featuring a conjugated nitro-propenyl system .
  • 2-Nitro-2-phenylpropane-1,3-diol has a saturated propane backbone with hydroxyls at positions 1 and 3, making it more polar and reactive in hydrogen-bonding environments.

Physical and Chemical Properties :

  • Phenyl-2-nitropropene is a crystalline solid with UV-Vis absorption maxima at 225 nm and 304 nm , indicative of π→π* transitions in the nitroalkene system .
  • The diol’s hydroxyl groups likely increase its solubility in polar solvents (e.g., water or alcohols) compared to the nitroalkene, which is more lipophilic.

2-Methylpropane-1,3-diol

Structural Differences :

  • 2-Methylpropane-1,3-diol (C₄H₁₀O₂, MW 90.1 g/mol) is a simpler diol with a branched methyl group instead of nitro and phenyl substituents .

Analytical Challenges :

  • High polarity and volatility complicate its detection in migration studies, requiring specialized analytical methods .

Reactivity :

  • Diols like 2-methylpropane-1,3-diol undergo oxidation to ketones or carboxylic acids under catalytic conditions (e.g., Ru or Ir complexes) .
  • The nitro group in this compound may stabilize intermediates during oxidation, altering reaction pathways compared to unsubstituted diols.

Other Propane-Diol Derivatives

These substitutions modify electronic properties and reactivity:

  • Amino groups enhance nucleophilicity, while thiophenyl moieties introduce conjugation.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Formula MW (g/mol) Physical State Key Properties
This compound 5428-02-4 C₉H₁₁NO₄ 213.2 Solid (assumed) High polarity, nitro stabilization
Phenyl-2-nitropropene 705-60-2 C₉H₉NO₂ 163.2 Crystalline UV λmax 225, 304 nm; lipophilic
2-Methylpropane-1,3-diol - C₄H₁₀O₂ 90.1 Liquid High volatility, polar
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - C₈H₁₃NOS 171.3 Liquid Amino-thiophene functionality

Research Findings and Implications

Polarity and Solubility : The hydroxyl and nitro groups in this compound likely enhance its solubility in polar media compared to Phenyl-2-nitropropene but reduce volatility relative to 2-Methylpropane-1,3-diol .

Analytical Detection : Like 2-Methylpropane-1,3-diol, the target compound may face challenges in food matrix analyses due to polarity, but its nitro group could facilitate detection via UV or mass spectrometry .

Reactivity : The nitro group may stabilize carbocation or radical intermediates during oxidation, diverging from the pathways observed in unsubstituted diols .

Biological Activity

2-Nitro-2-phenylpropane-1,3-diol (NPproprop) is a nitro compound that has garnered attention for its potential biological activities, particularly in the context of vascular pharmacology. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 5428-02-4
  • Molecular Formula : C₉H₁₁N₁O₄
  • Molecular Weight : 197.19 g/mol
  • Melting Point : 100-102°C
  • Density : 1.337 g/cm³

Research indicates that NPproprop exhibits vasodilatory effects through the activation of the guanylate cyclase-cGMP pathway. This mechanism involves the relaxation of vascular smooth muscle, which is critical for regulating blood pressure and improving blood flow.

Key Findings:

  • Vasorelaxation : NPproprop induced significant relaxation in isolated rat aorta and mesenteric artery tissues, demonstrating its potency compared to other nitro compounds like 1-nitro-2-propylbenzene (Npben) and 2-nitro-1-phenylethanone (NPeth) .
  • Inhibition Studies : The vasodilatory effect of NPproprop was inhibited by pretreatment with specific inhibitors such as ODQ (a guanylate cyclase inhibitor), indicating its reliance on the cGMP signaling pathway .
  • Endothelial Independence : Interestingly, endothelial removal did not significantly alter the relaxing effects of NPproprop, suggesting a direct action on vascular smooth muscle .

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of NPproprop:

Study Overview

StudyObjectiveKey Findings
Vasorelaxation in Rat AortaTo assess NPproprop's effect on vascular tissuesInduced total relaxation in pre-contracted aortic rings; higher potency than NPeth
Molecular Docking StudiesTo simulate binding with guanylate cyclaseShowed greater binding energy compared to other nitro compounds, supporting its mechanism of action
Calcium Channel InteractionTo evaluate effects on calcium channelsInhibited contractions induced by voltage-operated calcium channels; effects reversed by ODQ

Comparative Efficacy

A comparative analysis of NPproprop with other related compounds reveals its superior efficacy in inducing vasorelaxation:

CompoundRelaxation EffectMechanism
NPpropropHigh potencycGMP pathway activation
NpbenModerate effect; increased contractions at low dosesEndothelial-dependent mechanisms
NPethPartial relaxation onlyLess effective than NPproprop

Q & A

Basic: What are the recommended synthetic pathways for 2-nitro-2-phenylpropane-1,3-diol, and how can intermediates be characterized?

Answer:
A plausible synthetic route involves the reduction of nitroalkene precursors followed by functional group transformations. For example:

  • Step 1 : Reduction of a nitropropene derivative (e.g., phenyl-2-nitropropene) using agents like LiAlH4 or catalytic hydrogenation to yield intermediates .
  • Step 2 : Hydroxylation or diol formation via acid-catalyzed hydration.
  • Characterization : Intermediates should be analyzed via UV/Vis spectroscopymax ~304 nm for nitropropene derivatives) , IR spectroscopy (to confirm nitro and hydroxyl groups), and NMR for structural elucidation .

Advanced: How can computational methods and advanced spectroscopy resolve structural ambiguities in nitro-diol derivatives?

Answer:

  • Computational Tools : Density Functional Theory (DFT) can predict <sup>13</sup>C NMR chemical shifts to validate experimental data, as demonstrated for structurally similar diols .
  • Advanced Spectroscopy :
    • X-ray crystallography for unambiguous determination of stereochemistry (e.g., used for Co(III) complexes with diol-based ligands) .
    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulae, with error margins <5 ppm .
    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Store at -20°C in airtight containers to minimize degradation .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How does the nitro group influence the catalytic activity of metal complexes derived from this compound?

Answer:
The nitro group acts as an electron-withdrawing ligand, modulating the redox potential of metal centers. For example:

  • Schiff Base Complexes : Nitro-diols can form tetradentate ligands for Co(III) or V(V) complexes, enhancing catalytic oxidation/reduction activity .
  • Mechanistic Insight : The nitro group stabilizes transition states in oxidation reactions, as observed in phenazine-diol systems .
  • Experimental Validation : Monitor catalytic cycles using cyclic voltammetry and in situ IR spectroscopy .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

  • Chromatography :
    • HPLC with UV detection (225–304 nm range) for quantifying impurities .
    • Gas Chromatography (GC) for volatile byproducts.
  • Elemental Analysis : Confirm C, H, N, O composition with <0.3% deviation .
  • Melting Point Analysis : Sharp melting ranges indicate high purity (>98%) .

Advanced: What environmental persistence and toxicological profiles are associated with nitro-diol compounds?

Answer:

  • Environmental Fate :
    • High water solubility may lead to aquatic persistence, as seen in structurally related brominated diols .
    • Biodegradation Studies : Use OECD 301B assays to evaluate microbial degradation rates.
  • Toxicity :
    • Carcinogenicity : Nitro groups may form mutagenic metabolites; classify as Group 2B (possibly carcinogenic) per IARC guidelines .
    • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Basic: How can researchers optimize reaction yields for diol derivatives in multi-step syntheses?

Answer:

  • Parameter Screening :
    • Vary temperature (e.g., 25–80°C), solvent polarity (THF vs. DMF), and stoichiometry .
  • Catalyst Selection : Use Pd/C or Raney Ni for selective reductions .
  • Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate diols from unreacted nitro precursors .

Advanced: Can this compound serve as a precursor for bioactive molecules?

Answer:
Yes, its nitro and diol functionalities enable diverse derivatization:

  • Antimicrobial Agents : Analogous to sphingolipid precursors (e.g., 2-aminodiols with >98% purity) .
  • Pharmaceutical Intermediates : Convert to amines via reduction for use in β-blockers or antifungal agents .
  • Validation : Screen bioactivity using MIC assays against S. aureus and C. albicans .

Table 1: Comparison of Analytical Techniques for Nitro-Diol Characterization

TechniqueApplicationExample Reference
X-ray CrystallographyStereochemical resolution
HRMSMolecular formula confirmation
TGA/DSCThermal stability profiling
UV/VisNitro group quantification

Retrosynthesis Analysis

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Feasible Synthetic Routes

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